![molecular formula C22H13Cl3N2O4 B14083205 7-Chloro-1-(3,4-dichlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083205.png)
7-Chloro-1-(3,4-dichlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-1-(3,4-dichlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(3,4-dichlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the chloro, dichlorophenyl, methyl, and oxazolyl groups through various substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(3,4-dichlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-1-(3,4-dichlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activities make it a valuable tool in biological research. It can be used to study enzyme interactions, cellular pathways, and the effects of specific functional groups on biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests possible applications as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability, conductivity, or reactivity.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(3,4-dichlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or cellular pathways that are crucial for various physiological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-(3,4-dichlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound shares structural similarities with other chromeno-pyrrole derivatives, which also exhibit diverse biological activities.
Pyrazole Derivatives: These compounds have a similar heterocyclic structure and are known for their pharmacological properties, including anti-inflammatory and anticancer activities
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities. Its structure allows for targeted interactions with molecular targets, making it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C22H13Cl3N2O4 |
---|---|
Molecular Weight |
475.7 g/mol |
IUPAC Name |
7-chloro-1-(3,4-dichlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H13Cl3N2O4/c1-9-5-16-12(8-14(9)24)20(28)18-19(11-3-4-13(23)15(25)7-11)27(22(29)21(18)30-16)17-6-10(2)31-26-17/h3-8,19H,1-2H3 |
InChI Key |
PWOVXTLPXPDWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C=C4)Cl)Cl)C5=NOC(=C5)C |
Origin of Product |
United States |
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